Propanedioic acid, dipentyl ester
Description
Propanedioic acid (malonic acid) esters are derivatives formed by replacing the two carboxylic acid hydrogen atoms with alkyl or aryl groups. While direct data on this compound are absent in the provided evidence, its properties and applications can be inferred from structurally similar malonate esters, such as diethyl, dimethyl, and dicyclohexyl esters, which are well-documented .
Malonate esters are widely used as solvents, plasticizers, and intermediates in organic synthesis (e.g., the malonic ester synthesis). Longer alkyl chain esters, like dipentyl, may exhibit enhanced hydrophobicity and lower volatility compared to shorter-chain analogs .
Properties
CAS No. |
20602-31-7 |
|---|---|
Molecular Formula |
C13H24O4 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
dipentyl propanedioate |
InChI |
InChI=1S/C13H24O4/c1-3-5-7-9-16-12(14)11-13(15)17-10-8-6-4-2/h3-11H2,1-2H3 |
InChI Key |
MOJJCFBDUWMVJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)CC(=O)OCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanedioic acid, dipentyl ester, can be synthesized through the esterification of propanedioic acid with pentanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the water formed during the reaction is continuously removed to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound, often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of solid acid catalysts, such as heteropoly acids supported on clay, has been explored to enhance the efficiency and selectivity of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, dipentyl ester, undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield propanedioic acid and pentanol.
Transesterification: The ester can react with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions
Acidic Hydrolysis: Sulfuric acid or hydrochloric acid, water, reflux conditions.
Basic Hydrolysis: Sodium hydroxide or potassium hydroxide, water, reflux conditions.
Transesterification: Alcohol, acid or base catalyst, reflux conditions.
Reduction: Lithium aluminum hydride, dry ether, low temperature.
Major Products Formed
Hydrolysis: Propanedioic acid and pentanol.
Transesterification: New esters and pentanol.
Reduction: Corresponding alcohols.
Scientific Research Applications
Propanedioic acid, dipentyl ester, has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industrial Applications: It is used as a plasticizer in the production of polymers and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of propanedioic acid, dipentyl ester, involves its interaction with specific molecular targets and pathways. In esterification reactions, the compound acts as a substrate for esterases, which catalyze the hydrolysis of the ester bond to yield propanedioic acid and pentanol. The ester bond is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate, which subsequently breaks down to release the products .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares propanedioic acid, dipentyl ester (inferred) with other malonate esters and related compounds:
Trends :
- Volatility : Decreases with longer alkyl chains (dimethyl > diethyl > dipentyl > didecyl).
- Solubility : Shorter esters (e.g., dimethyl) are water-miscible, while longer chains (e.g., didecyl) are lipid-soluble .
- Applications : Shorter esters serve as solvents or synthetic intermediates, whereas longer-chain esters may act as plasticizers or lubricants .
Toxicity and Regulatory Status
- Diethyl malonate : Classified as low priority by the U.S. EPA due to insufficient evidence of toxicity; used as an analog for hazard assessment .
Key Research Findings
- Diethyl vs. Dipentyl Esters : Diethyl malonate’s vapor pressure (0.28 kPa at 20°C) is significantly higher than predicted values for dipentyl ester, implying the latter’s suitability for high-temperature applications .
- Ecotoxicity : Dimethyl and diethyl malonates show low acute toxicity (LD₅₀ > 2,000 mg/kg in rats), but chronic effects of longer esters remain unstudied .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
